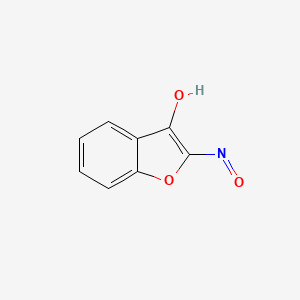

2,3-Benzofurandione 2-monooxime

Description

2,3-Benzofurandione 2-monooxime is a heterocyclic compound featuring a fused benzofuran-dione core with an oxime group (-NOH) substituted at the 2-position. This structure imparts unique reactivity and physicochemical properties, making it relevant in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C8H5NO3 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

2-nitroso-1-benzofuran-3-ol |

InChI |

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(7)9-11/h1-4,10H |

InChI Key |

PGFYEMBBHSJRNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)N=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares 2,3-benzofurandione 2-monooxime with structurally related compounds, focusing on substituent effects, stability, and applications.

Substituent Variations and Physicochemical Properties

Key Observations:

- Reactivity: The oxime group in 2-monooxime enables nucleophilic reactions (e.g., condensation with carbonyl compounds), unlike methyl- or methoxy-substituted analogues, which are more inert .

- Solubility : Polar substituents (oxime, methoxy) improve aqueous solubility, whereas alkyl/tert-butyl groups enhance organic phase compatibility.

- Thermal Stability: Fluorinated derivatives (e.g., from the Pharos Project) exhibit superior thermal resistance due to strong C-F bonds, a property absent in non-fluorinated benzofurandiones .

Stability and Environmental Impact

- Hydrolytic Stability: The oxime group in 2-monooxime is prone to hydrolysis under acidic conditions, limiting its use in aqueous environments. In contrast, fluorinated derivatives resist hydrolysis even under harsh conditions .

- Biodegradability: Non-fluorinated benzofurandiones (e.g., methyl-substituted) degrade more readily than fluorinated counterparts, which persist in ecosystems .

Research Findings and Challenges

- Pharmacological Potential: 2-Monooxime derivatives show promise in kinase inhibition, but their metabolic instability remains a hurdle compared to more stable methoxy analogues .

- Industrial Use : Fluorinated benzofurandiones are critical in coatings but face phase-out due to toxicity concerns, driving demand for eco-friendly alternatives like oxime-functionalized variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.